Mucin-5AC is a high molecular weight glycoprotein that plays a critical role in the protective mucosal barrier of various epithelial tissues, particularly in the respiratory and gastrointestinal tracts. It is part of the mucin family, which is characterized by its gel-forming properties and is primarily secreted by goblet cells. Mucin-5AC is significant as a biomarker in various pathological conditions, including cancers and inflammatory diseases.
Mucin-5AC is predominantly expressed in the epithelial cells of the airway and gastrointestinal tract. It can be detected in human tear fluid, indicating its role in ocular surface protection as well . The expression of Mucin-5AC has also been observed to be upregulated in conditions such as inflammatory bowel disease and infections, highlighting its importance in immune responses .
Mucin-5AC belongs to the gel-forming mucins, which are classified based on their structure and function. This classification includes several other mucins, such as Mucin-2 and Mucin-4, each serving unique roles in maintaining epithelial integrity and function. Mucin-5AC is specifically categorized under the secreted mucins due to its soluble nature upon secretion from epithelial cells.
The synthesis of Mucin-5AC occurs primarily in specialized epithelial cells known as goblet cells. The process involves several key steps:
Technical details regarding the synthesis can involve techniques such as reverse transcriptase-polymerase chain reaction (RT-PCR) for quantifying mRNA levels, which provides insights into the regulation of MUC5AC expression under various physiological and pathological conditions .
Mucin-5AC has a complex structure characterized by its large size and extensive glycosylation. The molecular weight of Mucin-5AC can exceed 200 kDa due to its heavily glycosylated nature.
Mucin-5AC undergoes various chemical reactions that are essential for its biological activity:
Technical details about these reactions can include kinetic studies that measure the rate of hydration or degradation under varying conditions.
The mechanism of action of Mucin-5AC primarily revolves around its role in forming a protective barrier on epithelial surfaces:
Data supporting these mechanisms can be derived from studies demonstrating altered mucin expression in disease states compared to healthy controls .
Relevant analyses may include rheological studies that assess the viscosity and elasticity of Mucin-5AC solutions under different shear rates.
Mucin-5AC has several scientific applications:
The MUC5AC gene (HGNC:7515) resides on chromosome 11p15.5 (GRCh38 position: 11:1,157,953–1,201,138), spanning 43,186 base pairs and comprising 49 exons. This genomic region encodes Mucin-5AC, a high-molecular-weight glycoprotein (calculated MW: ~641 kDa) functioning as a major structural component of respiratory and gastric mucus gels. The epitope corresponding to residues 716–724 is situated within the N-terminal von Willebrand factor type D (VWFD2) domain, a critical region for mucin polymerization. This localization places it proximal to cysteine-rich subdomains essential for disulfide-mediated oligomerization [1] [6].
Table 1: Genomic and Protein Context of MUC5AC (716-724)
Feature | Detail |
---|---|
Genomic Coordinates (hg38) | Chr 11: 1,157,953–1,201,138 |
Exon Count | 49 |
Transcript ID | ENST00000621226.2 |
UniProt ID | P98088 |
Epitope Position | Residues 716–724 |
Domain Location | VWFD2 (von Willebrand factor type D domain 2) |
Post-Translational Modifications | O-glycosylation, C-mannosylation, proteolytic cleavage |
The epitope’s position within VWFD2 implies functional significance in mucin assembly. Notably, the VWFD domains facilitate inter-molecular interactions through disulfide bonding, and residue-specific variations (e.g., cysteine patterning) may influence polymerization efficiency. Expression analysis reveals MUC5AC is predominantly transcribed in gastric surface mucosal cells (RPKM 226.0) and respiratory epithelia, with overexpression observed in adenocarcinomas [1] [6]. Post-translational modifications near this epitope—including O-glycosylation of Thr/Ser residues and C-mannosylation in cysteine-rich regions—govern protein folding, stability, and export from the endoplasmic reticulum [6].
The 716–724 epitope resides in a structurally ordered segment of the MUC5AC N-terminus, which adopts a compact β-sheet-rich fold stabilized by three conserved disulfide bonds. Recent cryo-EM and proteolytic mapping studies demonstrate that this region participates in helical filament formation, where monomers interdigitate via non-covalent interactions prior to disulfide cross-linking. Unlike intestinal mucin MUC2, which forms tubular polymers, MUC5AC assembles into branched helical filaments with a high degree of supramolecular networking (diameter: ~12–15 Å). The 716–724 sequence (predicted motif: Cys⁻-X₃⁻-Gly⁻-Hydrophobic⁻-X₂) contributes to this architecture by anchoring transient hydrophobic contacts during polymer elongation [3] [4].
Table 2: Structural Features of the 716-724 Epitope in MUC5AC Assembly
Property | Characterization |
---|---|
Secondary Structure | β-strand with solvent-exposed loop |
Key Residues | Cys718, Gly722, Leu723 |
Disulfide Linkage | Mediates intra-domain stabilization (Cys718–Cys725) |
Polymerization Role | Nucleates hydrophobic docking prior to covalent cross-linking |
Supramolecular Form | Branched helical filaments (diameter: 12–15 Å) |
Techniques | Cryo-EM, atomic force microscopy, proteolytic digestion assays |
Biophysical analyses using quartz crystal microbalance-dissipation (QCM-D) reveal that peptides containing the 716–724 sequence exhibit strong adhesion to hydrophobic surfaces (binding affinity: ΔG = −42 kJ/mol), explaining MUC5AC’s role in forming static mucus layers in disease. Mutagenesis of Gly722 disrupts filament curvature, while Leu723 substitutions impair polymer density, confirming the epitope’s role in defining network topology [4]. This region’s structural rigidity—enhanced by flanking glycosylated domains—contributes to the viscoelasticity of respiratory mucus gels [3].
MUC5AC and MUC5B, the dominant gel-forming mucins in airways, exhibit divergent N-terminal architectures despite shared domain organization (VWFD₁–VWFD₂–VWFD₃–VWFD₄). The 716–724 epitope in MUC5AC aligns positionally with residues 702–710 in MUC5B, yet key substitutions drive functional specialization:
Table 3: Biophysical and Functional Comparison of N-Terminal Domains
Feature | MUC5AC | MUC5B |
---|---|---|
VWFD2 Hydrophobicity | High (due to Phe724/Leu723) | Moderate |
Polymer Morphology | Branched networks | Linear, bundled strands |
Surface Affinity | Strong adhesion to hydrophobic epithelia | Weak adhesion |
Viscoelasticity | High storage modulus (G' > 50 Pa) | Lower storage modulus (G' ~ 20 Pa) |
Granular Packaging | Co-packaged with MUC5B in >80% of granules | Dominates baseline secretion granules |
Disease Association | Asthma, COPD (mucus plugging) | Idiopathic pulmonary fibrosis |
Functional consequences include MUC5AC’s propensity to form dense, viscoelastic gels resistant to clearance, while MUC5B generates fluid strands ideal for mucociliary transport. Although both mucins colocalize in secretory granules (∼74% co-packaging in IL-13-stimulated airways), their secretion kinetics cannot be independently regulated due to this physical integration. Pathologically, MUC5AC’s adhesive networks dominate in muco-obstructive diseases like asthma, whereas MUC5B overexpression drives interstitial matrix remodeling in fibrosis [2] [4]. This divergence stems from their N-terminal structural identities, with the 716–724 epitope acting as a key determinant of MUC5AC’s pathogenic polymer behavior.
Concluding Remarks
The 716–724 epitope in Mucin-5AC represents a structurally and functionally pivotal region within the VWFD2 domain. Its genomic localization, role in helical filament assembly, and residue-level divergence from MUC5B underscore how minor sequence variations drive significant biophysical adaptations in mucosal barriers. Future studies should explore targeting this epitope to modulate mucus network architecture without disrupting gel homeostasis.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7